

Application Notes and Protocols for the SulfoxFluor Reagent

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Compound of Interest

Compound Name: SulfoxFluor

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These application notes provide a comprehensive overview of the functional group tolerance and application of the **SulfoxFluor** reagent in deoxyfluorination and deoxyazidation reactions. Detailed protocols and quantitative data are presented to facilitate its use in a research and development setting.

Introduction

SulfoxFluor, N-tosyl-4-chlorobenzenesulfonimidoyl fluoride, is a bench-stable, crystalline solid that has emerged as a highly effective reagent for the deoxyfluorination of alcohols.^{[1][2][3]} It offers several advantages over traditional fluorinating reagents, including operational simplicity, high reaction rates, and broad functional group tolerance.^{[1][2]} Furthermore, **SulfoxFluor** can be utilized in deoxyazidation reactions, expanding its utility in the synthesis of valuable chemical intermediates.^{[4][5][6]} This document outlines the reagent's compatibility with various functional groups and provides detailed protocols for its application.

Functional Group Tolerance in Deoxyfluorination

SulfoxFluor exhibits excellent tolerance for a wide array of functional groups, enabling the late-stage fluorination of complex molecules. The reaction generally proceeds under mild conditions, preserving the integrity of sensitive moieties.

Quantitative Data Summary

The following table summarizes the yields of deoxyfluorination for a variety of alcohols containing different functional groups.

Entry	Substrate	Functional Group(s)	Product	Yield (%)
1	Alkene	85		
2	Alkyne	82		
3	Sulfonamide	88		
4	Amide	75		
5	Carbamate	91		
6	Pyridine	78		
7	Thiazole	86		
8	Benzofuran	80		
9	Carbohydrate Derivative	90		
10	Steroid	58		
11	Aldehyde	82		
12	Ketone	-		
13	Ester	-		
14	Halide	-		
15	Nitro	-		

Yields are isolated yields as reported in the cited literature.^[1] "-" indicates that while the functional group is tolerated, specific quantitative data for a simple substrate highlighting only that group was not available in the primary references reviewed.

Functional Group Tolerance in Deoxyazidation

In the presence of an azide source such as sodium azide (NaN_3), **SulfoxFluor** can effectively mediate the deoxyazidation of alcohols. This transformation also demonstrates broad functional group compatibility.^{[5][6][7]}

Quantitative Data Summary

The following table summarizes the yields of deoxyazidation for various alcohols.

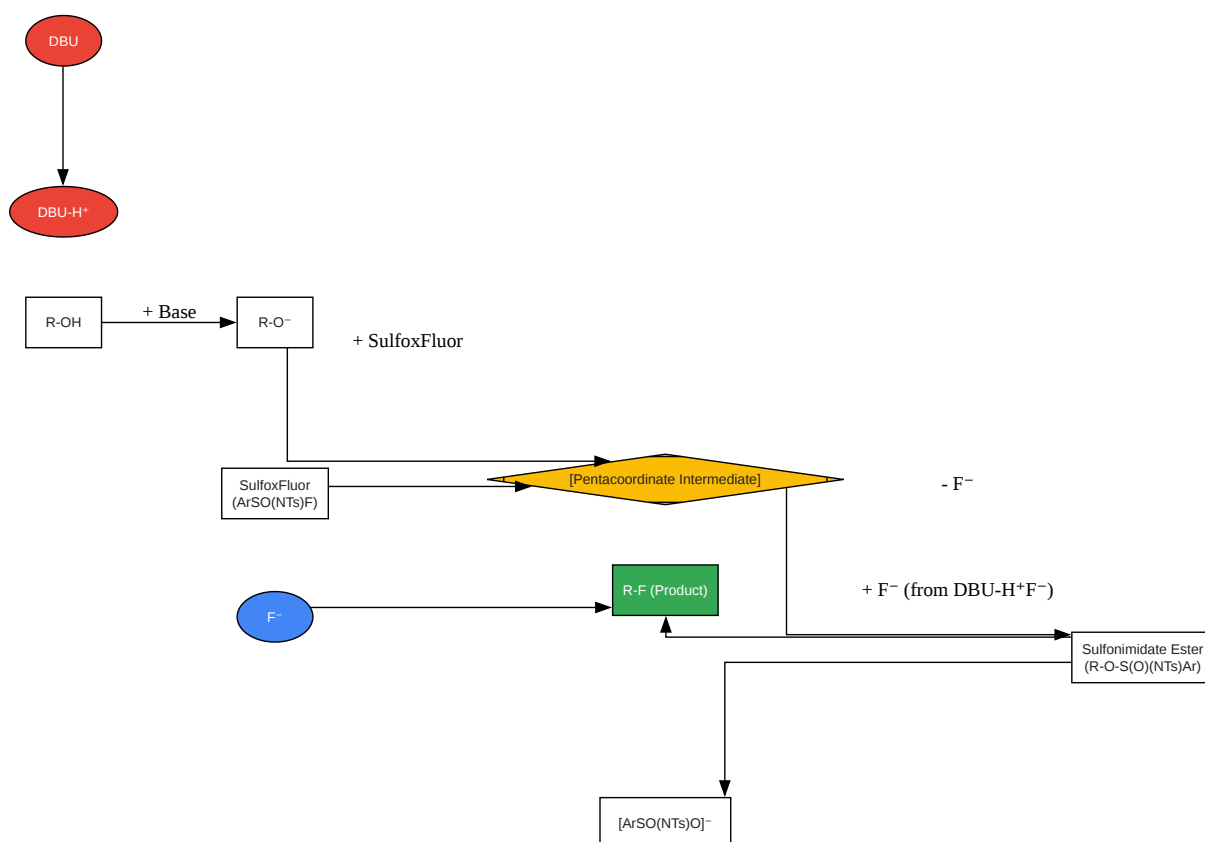
Entry	Substrate	Functional Group(s)	Product	Yield (%)
1	Aldehyde	82		
2	Indole	85		
3	Benzothiazole	81		
4	Pyridine	76		
5	Thiazole	88		
6	Thiophene	83		
7	Benzothiophene	80		
8	Pyrimidine	79		
9	Carbamate	60		
10	Ketone	91		
11	Ester	93		
12	Amide	87		
13	Halide	89		
14	Nitro	84		
15	Sulfonyl	92		

Yields are isolated yields as reported in the cited literature.^{[6][7]}

Reaction Mechanisms and Workflows

Deoxyfluorination Signaling Pathway

The proposed mechanism for the deoxyfluorination of alcohols with **SulfoxFluor** involves the initial activation of the alcohol by a base, followed by nucleophilic attack on the sulfur center of **SulfoxFluor**. This forms a sulfonimidate ester intermediate, which is then displaced by a fluoride ion in an S_N2 reaction to yield the final alkyl fluoride product.^[1]

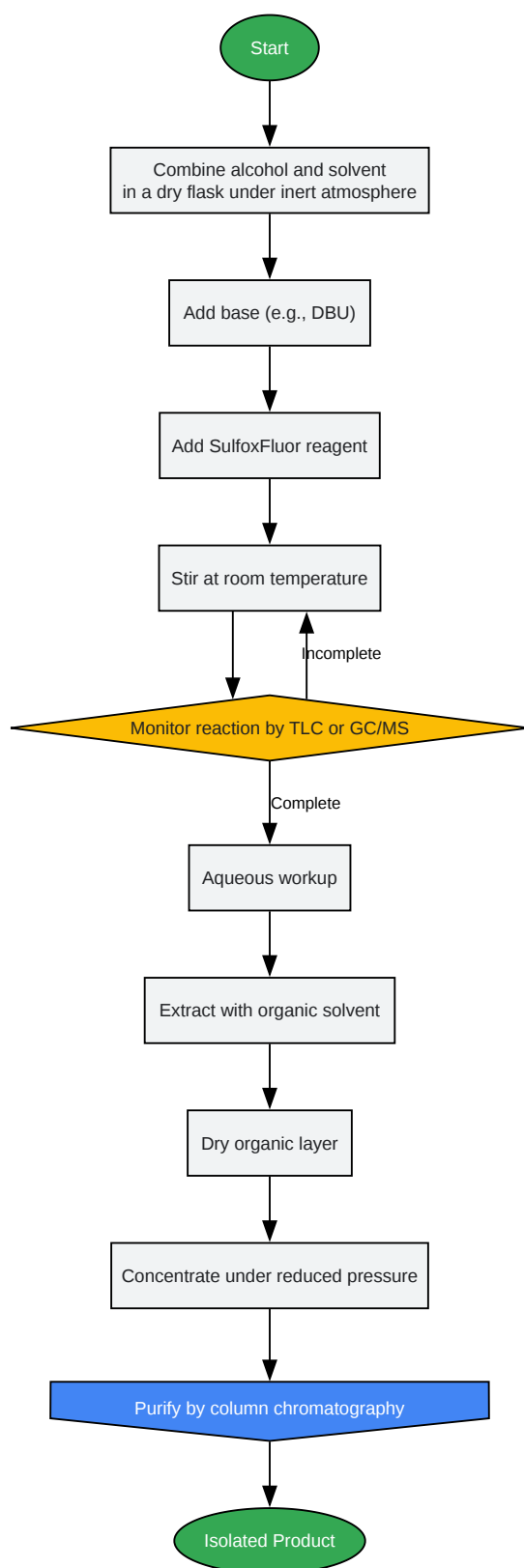


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Caption: Proposed reaction mechanism for the deoxyfluorination of alcohols.

General Experimental Workflow

The following diagram illustrates a typical workflow for a deoxyfluorination or deoxyazidation reaction using **SulfoxFluor**.



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Caption: General experimental workflow for reactions using **SulfoxFluor**.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Alcohol (1.0 equiv)
- **SulfoxFluor** (1.2 equiv)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv for primary alcohols, 1.6 equiv for secondary alcohols)
- Anhydrous toluene (to make a 0.1 M solution of the alcohol)
- Nitrogen or Argon atmosphere
- Standard laboratory glassware

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous toluene.
- Add DBU to the solution and stir for 5 minutes at room temperature.
- Add **SulfoxFluor** in one portion.
- Stir the reaction mixture at room temperature. For primary alcohols, the reaction is typically complete within 10 minutes. For secondary alcohols, the reaction may require 30 minutes to several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Upon completion, quench the reaction with water.
- Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.

Protocol 2: General Procedure for Deoxyazidation of Alcohols

This protocol provides a general method for the deoxyazidation of alcohols using **SulfoxFluor**.

Materials:

- Alcohol (1.0 equiv)
- **SulfoxFluor** (2.2 equiv for primary alcohols, 2.8 equiv for secondary alcohols)
- Sodium Azide (NaN_3) (4.0 equiv for primary alcohols, 2.0 equiv for secondary alcohols)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 equiv for primary alcohols, 4.0 equiv for secondary alcohols)
- Anhydrous Dimethylformamide (DMF) (to make a 0.1 M solution of the alcohol)
- Nitrogen or Argon atmosphere
- Standard laboratory glassware

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol, sodium azide, and anhydrous DMF.

- Add DBU to the mixture.
- Add **SulfoxFluor** in one portion and stir the reaction at room temperature.
- Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12 hours.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl azide.

Safety Information

SulfoxFluor is a stable solid that can be handled in the air. However, it is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, please consult the Safety Data Sheet (SDS).

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